molecular formula C11H20N4O B2400803 3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide CAS No. 1855936-81-0

3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2400803
CAS No.: 1855936-81-0
M. Wt: 224.308
InChI Key: JDAMVPLCNCILCW-UHFFFAOYSA-N
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Description

3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the amino, butyl, ethyl, and methyl substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as transition metals or organocatalysts, can enhance the efficiency and selectivity of the reactions. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    N-butyl-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the amino group but shares other structural features.

    1-ethyl-N-methyl-1H-pyrazole-5-carboxamide: Similar but without the butyl and amino groups

Uniqueness

3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-N-butyl-2-ethyl-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-10(12)13-15(9)5-2/h8H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAMVPLCNCILCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC(=NN1CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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